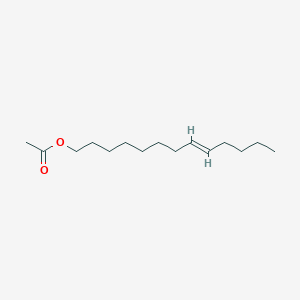

8E-Tridecenyl acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H28O2 |

|---|---|

Molecular Weight |

240.38 g/mol |

IUPAC Name |

[(E)-tridec-8-enyl] acetate |

InChI |

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h6-7H,3-5,8-14H2,1-2H3/b7-6+ |

InChI Key |

PXLZBHTYUDYDTH-VOTSOKGWSA-N |

Isomeric SMILES |

CCCC/C=C/CCCCCCCOC(=O)C |

Canonical SMILES |

CCCCC=CCCCCCCCOC(=O)C |

Origin of Product |

United States |

Biological Activity and Behavioral Ecology of Tridecenyl Acetates

Pheromonal Function and Inter-species Communication

The specificity of pheromone signaling is a cornerstone of reproductive isolation among closely related insect species. Tridecenyl acetates are instrumental in this process, where even minor variations in the chemical structure, such as the position and geometry of the double bond, can lead to vastly different behavioral outcomes. The following subsections explore the nuanced roles of specific tridecenyl acetate (B1210297) isomers in the attraction of male moths, highlighting the precise chemical communication that governs their reproductive ecology.

The attraction of male moths to female-released pheromones is a well-documented phenomenon. Research into the specific components of these pheromone blends has revealed that certain tridecenyl acetate isomers are key players in this chemical dialogue. The subsequent sections provide a detailed analysis of the attractant properties of several tridecenyl acetate isomers for different male Lepidopteran species.

Field studies conducted in Bulgaria and Hungary have demonstrated that (Z)-8-tridecenyl acetate is a significant sex attractant for males of the Figure of Eight moth, Diloba caeruleocephala. researchgate.net Electroantennography (EAG), a technique used to measure the electrical response of insect antennae to volatile compounds, revealed that male D. caeruleocephala antennae show a strong response to (Z)-8-tridecenyl acetate. researchgate.net

Interestingly, the presence of other compounds can modulate the attractiveness of (Z)-8-tridecenyl acetate. The addition of (Z)-10-pentadecenyl acetate in a 10% admixture to (Z)-8-tridecenyl acetate was found to inhibit the attraction of males, indicating a finely tuned chemical communication system where specific ratios of compounds are critical. researchgate.net

| Compound | Role in Diloba caeruleocephala Male Attraction | Supporting Evidence |

|---|---|---|

| (Z)-8-Tridecenyl acetate | Significant attractant | Field trapping studies in Bulgaria and Hungary, and high electro-antennography (EAG) responses. researchgate.net |

| (Z)-10-Pentadecenyl acetate | Inhibitor | A 10% admixture with (Z)-8-tridecenyl acetate reduced male attraction. researchgate.net |

For the Gold-fringed Rice Borer, Chilo auricilius, (Z)-8-tridecenyl acetate is a crucial component of a highly effective pheromone blend for trapping males. Field tests in northern India identified a synergistic combination of three compounds that proved to be a potent attractant. researchgate.net

The optimal blend for trapping C. auricilius males consists of (Z)-8-tridecenyl acetate, (Z)-9-tetradecenyl acetate, and (Z)-10-pentadecenyl acetate in their naturally occurring ratio of 8:4:1. researchgate.net This specific combination was found to be highly attractive and suitable for use in synthetic lures for monitoring and managing this pest species. Conversely, the addition of (Z)-7-dodecenyl acetate to this blend was observed to reduce the number of male moths captured. researchgate.net

| Compound | Role in Chilo auricilius Male Trapping | Optimal Blend Ratio |

|---|---|---|

| (Z)-8-Tridecenyl acetate | Key attractant component | 8 |

| (Z)-9-Tetradecenyl acetate | Key attractant component | 4 |

| (Z)-10-Pentadecenyl acetate | Key attractant component | 1 |

| (Z)-7-Dodecenyl acetate | Inhibitor | - |

The primary sex pheromone component for the Green Oak Tortrix, Tortrix viridana, has been identified as (Z)-11-tetradecenyl acetate. ufl.edu This compound has been shown to be highly effective in attracting male T. viridana in field trials. ufl.edu

While (Z)-11-tetradecenyl acetate is the main attractant, the specific role of (E)-11-tridecenyl acetate in the chemical ecology of Tortrix viridana is not well-established as a primary attractant in the available research. Pheromone blends in many moth species are complex, and minor components can sometimes play a role in modulating the behavioral response to the primary attractant. However, current evidence strongly points to (Z)-11-tetradecenyl acetate as the key compound for eliciting attraction in males of this species. One study mentions the synthesis of (E)-11-tridecenyl acetate in the context of studying Tortrix viridana, but does not confirm its role as a sex-specific component. soton.ac.uk

| Compound | Role in Tortrix viridana Male Attraction |

|---|---|

| (Z)-11-Tetradecenyl acetate | Main attractant component. ufl.edu |

| (E)-11-Tridecenyl acetate | Role as a primary attractant is not clearly established in available research. |

(E)-4-Tridecenyl acetate has been definitively identified as the sex pheromone produced by females of the Tomato Pinworm, Keiferia lycopersicella. researchgate.net This identification was based on a combination of chemical analyses, electroantennogram assays, and extensive field trapping experiments conducted in California and Florida. researchgate.net

An interesting finding from these studies is that traps baited with (E)-4-tridecenyl acetate alone were as effective at capturing males as traps baited with various blends of the (E) and (Z) isomers of 4-tridecenyl acetate. researchgate.net This is noteworthy because the (Z) isomer was not detected in extracts from the female pheromone glands, suggesting that while males are responsive to it, it is not a naturally produced component of the female's sex pheromone. researchgate.net

| Compound | Role in Keiferia lycopersicella Male Attraction | Notes |

|---|---|---|

| (E)-4-Tridecenyl acetate | Identified sex pheromone. researchgate.net | Highly attractive to males when used alone. researchgate.net |

| (Z)-4-Tridecenyl acetate | Males are attracted to blends containing this isomer. | Not detected in female pheromone gland extracts. researchgate.net |

The primary component of the sex pheromone of the European Grapevine Moth, Eupoecilia ambiguella, is (Z)-9-dodecenyl acetate. researchgate.netresearchgate.net This compound elicits a strong electroantennogram response and is a potent attractant for males in field conditions. researchgate.net

The pheromone blend of E. ambiguella is known to be complex, with several identified minor components. The influence of (Z)-10-tridecenyl acetate on the attraction of males to the main pheromone component has been investigated. Research has shown that the addition of minor components can significantly affect the attractiveness of the primary pheromone. While (Z)-9-dodecenyl acetate is the major component, the complete, natural pheromone blend likely includes other compounds that modulate the male's behavioral response.

| Compound | Role in Eupoecilia ambiguella Male Attraction |

|---|---|

| (Z)-9-Dodecenyl acetate | Major sex pheromone component. researchgate.netresearchgate.net |

| (Z)-10-Tridecenyl acetate | A minor component whose influence on the main pheromone's attractiveness has been studied. |

Modulatory Effects of Co-occurring Semiochemicals

The specificity of a pheromone signal is often maintained not by a single compound, but by a precise blend of chemicals. The presence, absence, or relative ratio of minor components can dramatically alter the behavior of the receiving insect, either inhibiting a response to maintain reproductive isolation or enhancing the signal to ensure successful mating.

Interspecific competition and reproductive isolation are critical evolutionary drivers that have shaped the composition of insect pheromones. One common mechanism to ensure species-specific attraction is the inclusion of compounds that act as inhibitors for closely related, non-target species.

Research on the sex attractant for the moth Diloba caeruleocephala has identified (Z)-8-tridecenyl acetate as the primary molecule that elicits significant attraction from males in field studies. researchgate.net However, the integrity of this signal can be disrupted by the introduction of another structurally similar compound. Field experiments have demonstrated that when (Z)-10-pentadecenyl acetate is added as a 10% admixture to the (Z)-8-tridecenyl acetate bait, it functions as a potent attractant inhibitor, significantly reducing the capture of D. caeruleocephala males. researchgate.net This inhibitory effect is a key mechanism for maintaining reproductive isolation between species that might otherwise be cross-attracted to similar pheromone components.

Table 1: Inhibitory Effect of Pheromone Admixture on Diloba caeruleocephala

| Primary Attractant | Inhibitory Compound | Admixture Ratio | Observed Effect | Reference |

|---|---|---|---|---|

| (Z)-8-Tridecenyl acetate | (Z)-10-Pentadecenyl acetate | 10% of inhibitor | Acts as an attractant inhibitor | researchgate.net |

While some compounds inhibit attraction, others can act as synergists, where their presence in small amounts significantly enhances the response to the primary attractant. A complete pheromone blend often stimulates the maximum number of specific receptor cells on male antennae, creating a highly specific communication channel. researchgate.net For some moth species, the addition of minor components is essential for eliciting the full sequence of courtship and mating behaviors.

However, in the case of tridecenyl acetates, clear synergistic interactions have not been prominently documented in the researched literature. For instance, (Z)-8-tridecenyl acetate is one of four pheromonal components found in the glands of the female sugarcane stalk borer, Chilo auricilius, alongside (Z)-7-dodecenyl acetate, (Z)-9-tetradecenyl acetate, and (Z)-10-pentadecenyl acetate. researchgate.net While these components form the characteristic blend for the species, studies have not detailed a specific synergistic role for (Z)-8-tridecenyl acetate where it enhances the effect of the other components. Similarly, research on other acetate pheromones has shown that the addition of geometric isomers or related alcohols does not always enhance attraction and can sometimes be inhibitory or have no effect. nih.gov

Temporal and Spatial Dynamics of Pheromonal Activity

The effectiveness of pheromone communication is highly dependent on environmental conditions and the internal biological rhythms of the insects. The timing of both pheromone release by females and response by males is often precisely synchronized and confined to specific periods of the day and seasons of the year.

The response of male moths to female sex pheromones is typically not continuous and follows a distinct circadian rhythm. mdpi.com This diel (daily) rhythm ensures that males are actively searching for females at the same time females are "calling" (releasing their pheromone). This synchronized activity, often occurring during specific hours of the night or day, maximizes the chances of successful mating while potentially minimizing exposure to predators. mdpi.com For many moth species, this period of activity peaks in the hours following dusk. While the principle of diel periodicity in pheromone response is a well-established phenomenon in numerous moth species, specific studies detailing the precise daily timing of male moth response to 8E-Tridecenyl acetate or its isomers are not extensively covered in the available literature.

Pheromone-mediated reproductive behavior is tightly linked to the seasonal life cycle of the insect. The flight period of adult moths, and thus the period of active pheromone communication, is restricted to the appropriate season for mating and reproduction. The life cycle of Diloba caeruleocephala, for example, involves overwintering as an egg, with larvae hatching in the spring to feed. nih.gov

Monitoring studies using pheromone traps provide precise data on the seasonal flight activity of the adult population. In Bulgaria, the flight period of D. caeruleocephala, as determined by the capture of males in traps baited with (Z)-8-tridecenyl acetate, commences at the beginning of September. researchgate.net The activity continues for several weeks, concluding in the middle of October. researchgate.net This autumnal flight season represents the key window for pheromone-mediated mating in this species.

Table 2: Seasonal Flight Period of Diloba caeruleocephala in Bulgaria

| Species | Attractant Used | Start of Flight Period | End of Flight Period | Reference |

|---|---|---|---|---|

| Diloba caeruleocephala | (Z)-8-Tridecenyl acetate | Beginning of September | Middle of October | researchgate.net |

Female Moth Behavioral Responses to Pheromone Exposure

Impact on Calling Behavior and Oviposition

Calling behavior in female moths, for instance, is a crucial aspect of reproduction where they release sex pheromones to attract mates. This behavior is often rhythmic and influenced by a variety of internal and external factors. The chemical composition of the pheromone blend is highly specific, and even minor components can play a critical role in eliciting a response from conspecific males. While compounds such as (Z)-4-tridecen-1-yl acetate and (E)-4-tridecen-1-yl acetate have been identified as key components in the sex pheromones of species like the tomato pinworm (Keiferia lycopersicella), disrupting their mating patterns, the specific role of the (8E) isomer in this process has not been detailed in available research. epa.gov

Similarly, oviposition, the process of egg-laying, is a complex behavior influenced by a multitude of chemical cues. Female insects use these cues to select suitable host plants or locations for their offspring, ensuring a higher chance of survival. Oviposition-deterring pheromones are known to be deposited by some insects to signal to conspecifics that a resource is already utilized, thus reducing competition. While various acetates and other compounds have been identified as influencing oviposition, there is a lack of specific studies focusing on the effect of (8E)-Tridecenyl acetate on this behavior.

Research into the biological activity of pheromones often involves detailed studies on the electrophysiological responses of insect antennae to specific compounds, followed by behavioral assays in wind tunnels and field trapping experiments. These studies allow scientists to determine which compounds are attractive, repellent, or have other behavioral effects. For many related compounds, such as various dodecenyl acetates and tetradecenyl acetates, extensive data exists on their role in insect communication. regulations.govcanada.ca However, for (8E)-Tridecenyl acetate, such detailed research findings pertaining to its influence on calling and oviposition are not present in the available scientific literature.

Therefore, while the broader class of tridecenyl acetates is significant in the chemical ecology of insects, the specific biological functions of the (8E) isomer in the context of calling and oviposition remain an area that requires further scientific investigation.

Biosynthesis and Metabolic Pathways of Tridecenyl Acetates

Enzymatic Mechanisms of Acetate (B1210297) Formation

The final step in the biosynthesis of acetate pheromones is the esterification of a fatty alcohol. This reaction is catalyzed by specific acetyltransferases.

Acetyltransferases play a crucial role in the final step of acetate pheromone biosynthesis. nih.gov However, the specific acetyltransferases responsible for the production of straight-chain alkyl acetate pheromone components in insects have been challenging to identify. Research into these enzymes is ongoing, and much of the current understanding comes from heterologous expression studies.

The conversion of fatty alcohols to their corresponding acetate esters is a critical modification step that diversifies the chemical signals used by moths. This process is catalyzed by an acetyl-CoA:fatty alcohol acetyltransferase. iastate.edu The specificity of this enzyme for the fatty alcohol substrate is a key determinant of the final pheromone blend produced by a particular species.

Precursor Identification and Pathway Elucidation

The biosynthesis of moth sex pheromones generally starts from the common fatty acids, palmitic acid (16-carbon) and stearic acid (18-carbon). iastate.edu These precursors then undergo a series of modifications to produce the specific pheromone component. For a C13 acetate like 8E-tridecenyl acetate, the pathway would likely involve desaturation followed by chain-shortening.

The general proposed pathway is as follows:

Desaturation: A specific desaturase enzyme introduces a double bond at a particular position in the fatty acid chain.

Chain-shortening: The modified fatty acid is then shortened, likely through a process of limited β-oxidation, to achieve the correct chain length.

Reduction: A fatty-acyl reductase (FAR) then reduces the carboxyl group of the fatty acid to an alcohol. nih.gov

Acetylation: Finally, an acetyltransferase catalyzes the esterification of the alcohol to form the acetate ester. iastate.edu

Heterologous Expression Systems for Pheromone Production

The low natural abundance of insect pheromones and the complexity of their chemical synthesis have driven research into biotechnological production methods. Heterologous expression systems, such as yeast and plants, offer a promising alternative for the sustainable and cost-effective production of these valuable compounds. nih.gov

Yeast, particularly Saccharomyces cerevisiae, has been engineered to produce a variety of moth pheromones. nih.gov By introducing the genes for the necessary biosynthetic enzymes (desaturases, reductases, and acetyltransferases) from insects into the yeast, it is possible to reconstruct the pheromone biosynthetic pathway. nih.gov

For the production of acetate pheromones, a key challenge has been the identification and expression of a suitable acetyltransferase. Studies have shown that a yeast endogenous acetyltransferase, Atf1p, can efficiently acetylate a range of fatty alcohols, providing a potential solution for the production of acetate pheromones in this system.

Table 1: Key Enzymes in Acetate Pheromone Biosynthesis

| Enzyme Class | Function | Example Substrate/Product |

|---|---|---|

| Fatty Acyl-CoA Desaturase | Introduces double bonds into fatty acyl-CoA precursors | Palmitoyl-CoA → (Z)-11-Hexadecenoyl-CoA |

| Fatty Acyl-CoA Reductase (FAR) | Reduces fatty acyl-CoA to the corresponding fatty alcohol | (Z)-11-Hexadecenoyl-CoA → (Z)-11-Hexadecenol |

Plants have also been explored as "green factories" for the production of insect pheromones. By introducing the relevant insect genes into a plant's metabolic pathways, it is possible to produce pheromones or their immediate precursors in plant tissues. This approach offers the potential for large-scale, low-cost production.

Research has demonstrated the successful engineering of plants to produce moth pheromone components. This involves expressing the insect-derived desaturases and reductases in the plant, leading to the accumulation of pheromone alcohols, which can then be harvested and converted to acetates, or in some cases, the plants may be engineered to produce the final acetate product directly.

Table 2: Common Compound Names Mentioned

| Compound Name |

|---|

| (E)-8-Tridecenyl acetate |

| Palmitic acid |

| Stearic acid |

Chemoreception and Olfactory Processing of Tridecenyl Acetates

Molecular Recognition of Pheromone Ligands

The initial step in pheromone perception involves the precise interaction of the pheromone molecule with specialized proteins and cells within the insect's antennae.

Interaction with Olfactory Receptor Cells and Proteins

The journey of a pheromone molecule from the environment to eliciting a neural response is a multi-step process. Upon entering the pores of the sensory hairs (sensilla) on the insect antenna, lipophilic molecules like 8E-Tridecenyl acetate (B1210297) are solubilized and transported through the aqueous sensillar lymph by Odorant-Binding Proteins (OBPs). These proteins are thought to protect the pheromone from degradation and facilitate its transport to the dendritic membrane of Olfactory Receptor Neurons (ORNs).

At the membrane of the ORNs, the pheromone interacts with specific Olfactory Receptors (ORs). These receptors are typically heterodimeric complexes composed of a conventional ligand-binding OR and a highly conserved co-receptor (Orco). The specificity of pheromone detection is conferred by the variable OR subunit, which possesses a binding site tailored to the specific chemical structure of the pheromone component. While direct studies on the interaction of 8E-Tridecenyl acetate with specific ORs are limited, research on related acetate pheromones in various moth species has revealed that even subtle differences in the carbon chain length, position, and geometry of the double bond are critical for receptor binding and activation.

Signal Transduction Mechanisms in Chemoreceptors

Once the pheromone ligand binds to its specific OR, a conformational change is induced in the receptor complex, leading to the opening of an ion channel and the generation of an electrical signal. Insect ORs are unique in that they function as ligand-gated ion channels, a departure from the G-protein-coupled receptors (GPCRs) that mediate olfaction in vertebrates.

The binding of the pheromone directly gates the Orco co-receptor, which forms a non-selective cation channel. The influx of cations, primarily Na+ and Ca2+, into the ORN leads to a depolarization of the cell membrane, generating a receptor potential. If this potential reaches the threshold, it triggers a volley of action potentials that are then transmitted to the central nervous system for further processing. While this ionotropic mechanism is considered the primary and rapid mode of signal transduction, there is also evidence for the involvement of metabotropic pathways, involving G-proteins and second messengers, which may modulate the sensitivity and kinetics of the neuronal response.

Electrophysiological Measurements of Antennal Responses

Electroantennography (EAG) is a powerful technique used to measure the summed electrical response of the entire antenna to a volatile stimulus. It provides a valuable tool for assessing the sensitivity of an insect's olfactory system to specific compounds.

Electroantennography (EAG) Profiling of Tridecenyl Acetates

EAG studies are instrumental in identifying the key volatile compounds that an insect can detect. While comprehensive EAG profiles specifically for this compound across a wide range of species are not extensively documented in readily available literature, the technique has been widely applied to screen for active pheromone components in numerous insects, particularly in the order Lepidoptera. For species that utilize tridecenyl acetates as part of their pheromone blend, EAG recordings would reveal a significant antennal response to these compounds. The amplitude of the EAG response is generally correlated with the concentration of the stimulus and the sensitivity of the antennal receptors to that specific compound.

Comparative EAG Responses to Isomers and Blends

The specificity of the insect olfactory system is often exquisitely tuned to the precise isomeric ratio of pheromone components. Comparative EAG studies are crucial for understanding this specificity. For instance, in species where both the (E) and (Z) isomers of a particular acetate are present in the pheromone blend, EAG responses to the individual isomers and to the natural blend can reveal important functional differences.

Neurobiological Aspects of Pheromone Perception

The neural signals generated in the antennal ORNs are transmitted to the primary olfactory center of the insect brain, the antennal lobe. The antennal lobe is organized into distinct spherical structures called glomeruli. All ORNs expressing the same type of OR converge onto a single, identifiable glomerulus. This anatomical organization creates a "scent map" in the antennal lobe, where different pheromone components activate a specific pattern of glomerular activity.

For sex pheromones, this processing often occurs in a specialized and enlarged region of the antennal lobe known as the macroglomerular complex (MGC). The MGC is typically found in the males of species where females release a sex pheromone and is responsible for the highly sensitive and specific detection of the female-produced signals. The information processed in the antennal lobe is then relayed to higher brain centers, such as the mushroom bodies and the lateral horn, where it is integrated with other sensory information and ultimately leads to a behavioral response, such as upwind flight towards a potential mate. The neurobiological mechanisms underlying the perception of this compound would follow this general pathway in the insect brain, with specific glomeruli in the antennal lobe being activated upon its detection.

Neural Coding and Discrimination of Tridecenyl Acetate Signals

The insect olfactory system demonstrates a remarkable ability to distinguish between structurally similar compounds, including geometric isomers of unsaturated acetates. This discriminatory power is fundamental for species-specific communication, particularly in the context of sex pheromones. While direct electrophysiological studies on olfactory receptor neurons' responses specifically to this compound are not extensively documented in publicly available research, studies on related moth species and analogous compounds provide significant insights into the principles of neural coding and discrimination.

Research on various moth species has shown that ORNs housed in specific sensilla on the antennae are highly specialized to detect particular pheromone components, including different geometric isomers of acetates. For instance, studies on the European corn borer, Ostrinia nubilalis, which uses a blend of (Z)-11- and (E)-11-tetradecenyl acetate, have demonstrated the presence of distinct ORNs that respond selectively to each isomer. This specificity is crucial for the male moth to interpret the pheromone blend correctly and locate a potential mate. The ratio of firing between these specialized neurons provides the brain with precise information about the composition of the pheromone blend.

Table 1: Olfactory Receptor Neuron (ORN) Responses to Pheromone Analogs in Moths

| Insect Species | Pheromone Component/Analog | Neuron Type | Response Characteristics |

| Ostrinia nubilalis | (Z)-11-Tetradecenyl acetate | Type A | High firing rate |

| Ostrinia nubilalis | (E)-11-Tetradecenyl acetate | Type B | High firing rate |

| Agrotis ipsilon | (Z)-7-Dodecenyl acetate | A-type sensilla trichodea | Strong excitation |

| Agrotis ipsilon | (Z)-9-Tetradecenyl acetate | B-type sensilla trichodea | Strong excitation |

| Heliothis virescens | (Z)-11-Hexadecenal | A neuron | High spike frequency |

| Heliothis virescens | (Z)-9-Tetradecenal | B neuron | High spike frequency |

This table presents data from studies on various moth species and their responses to pheromone components structurally related to tridecenyl acetates, illustrating the principle of specialized neuronal responses.

The discrimination between isomers like the E (trans) and Z (cis) forms of tridecenyl acetate likely occurs at the level of the olfactory receptors on the dendritic membrane of the ORNs. The precise three-dimensional structure of the receptor's binding pocket allows it to interact with one isomer with a much higher affinity than the other. This differential activation of ORNs tuned to different isomers forms the basis of the neural code that enables the insect to distinguish between them.

Functional Characterization of Odorant Binding Proteins (OBPs) and Chemosensory Proteins (CSPs)

Before an odorant molecule can activate an ORN, it must traverse the aqueous sensillar lymph that bathes the dendrites of these neurons. This is facilitated by a class of small, soluble proteins known as Odorant Binding Proteins (OBPs) and, in some cases, Chemosensory Proteins (CSPs). These proteins are abundant in the sensillar lymph and are thought to play a crucial role in solubilizing hydrophobic odorants and transporting them to the olfactory receptors.

While specific OBPs or CSPs that bind this compound have not been definitively characterized, extensive research on pheromone-binding proteins (PBPs), a subclass of OBPs, in various moth species provides a strong model for their function. PBPs exhibit binding specificity to the pheromone components of a particular species.

Functional characterization of PBPs from species like the silkworm moth, Bombyx mori, and the Asian corn borer, Ostrinia furnacalis, has been achieved through techniques such as fluorescence binding assays and structural biology. These studies have revealed that PBPs can selectively bind the main pheromone components, which are often long-chain acetates, alcohols, or aldehydes.

For example, in the Asian corn borer, which utilizes (Z)-12- and (E)-12-tetradecenyl acetate as its primary pheromone components, several PBP genes have been identified. It is hypothesized that one or more of these PBPs have evolved specificity for these 12-carbon acetates, differing from the 11-carbon acetates used by the closely related European corn borer. This suggests that the evolution of PBP binding specificity is a key factor in the divergence of pheromone communication systems.

Table 2: Binding Affinities of Pheromone Binding Proteins (PBPs) to Pheromone Components in Selected Moth Species

| Insect Species | PBP | Ligand | Binding Affinity (Kd or Ki in µM) |

| Bombyx mori | BmorPBP1 | Bombykol | ~0.1 |

| Antheraea polyphemus | ApolPBP1 | (E,Z)-6,11-Hexadecadienyl acetate | ~2.5 |

| Heliothis virescens | HvirPBP2 | (Z)-11-Hexadecenal | ~1.8 |

| Spodoptera litura | SlitPBP1 | (Z,E)-9,11-Tetradecadienyl acetate | 1.76 |

| Spodoptera litura | SlitPBP1 | (Z,E)-9,12-Tetradecadienyl acetate | 2.15 |

This table provides examples of binding affinities of PBPs from different moth species to their respective pheromone components or close analogs, demonstrating the specific nature of these interactions.

CSPs are another class of small, soluble proteins found in the sensillar lymph of some insects. While their role in olfaction is less universally established than that of OBPs, some CSPs have been shown to bind odorants and pheromones. Structurally distinct from OBPs, CSPs also possess a hydrophobic binding pocket capable of sequestering odorant molecules. The specific involvement of CSPs in the detection of tridecenyl acetates remains an area for further investigation.

Ecological Applications and Integrated Pest Management Ipm Strategies

Pheromone-Based Monitoring Techniques for Pest Populations

Pheromone-based monitoring is a cornerstone of modern IPM, providing essential data on pest presence, distribution, and population dynamics. This information is critical for making informed decisions about the necessity and timing of control interventions.

Pheromone traps are highly specific and sensitive tools for detecting the presence of a target pest, even at low population densities. These traps are baited with a synthetic version of the insect's sex pheromone, which lures male insects. For instance, the tomato leafminer (Tuta absoluta), a destructive pest of tomato crops, is monitored using traps baited with a blend of specific acetate (B1210297) compounds that mimic the female's natural pheromone. While initial research may explore various compounds, the primary components identified for T. absoluta are (3E,8Z,11Z)-tetradecatrienyl acetate and (3E,8Z)-tetradecadienyl acetate.

The use of pheromone traps allows for early detection of pest infestations, enabling growers to act before populations reach damaging levels. Continuous monitoring provides data on the seasonal flight patterns and population fluctuations of the pest, which is invaluable for risk assessment and management planning. Different types of traps, such as delta, funnel, and water traps, can be employed depending on the target species and environmental conditions. thebeatsheet.com.auresearchgate.net

Table 1: Pheromone Components for Monitoring Tuta absoluta

| Compound Name | Abbreviation | Role in Pheromone Blend |

| (3E,8Z,11Z)-Tetradecatrienyl acetate | Major component | |

| (3E,8Z)-Tetradecadienyl acetate | Minor component |

Data gathered from pheromone traps are instrumental in timing agricultural interventions precisely. Instead of adhering to a fixed spray schedule, growers can base their decisions on the actual pest pressure in their fields. An "action threshold" is often established, which is the pest population level (indicated by the number of moths caught per trap per day or week) at which control measures should be initiated to prevent economic damage.

When trap catches for a pest like the tomato leafminer exceed the established threshold, it signals the need for an intervention. This could involve the application of insecticides, the release of biological control agents, or the implementation of other control tactics. This data-driven approach ensures that control measures are only applied when necessary, which can lead to a significant reduction in pesticide use, lower costs for the grower, and reduced environmental impact. thebeatsheet.com.au Pheromone traps serve as an early warning system, highlighting the presence of adult pests and indicating the potential for subsequent egg-laying and larval damage. thebeatsheet.com.au

Communication Disruption Strategies in Pest Management

Beyond monitoring, synthetic pheromones are used directly for pest control through communication disruption strategies. These methods aim to interfere with the chemical communication between male and female insects, thereby preventing mating and reducing the subsequent generation's population.

Mating disruption is a technique where a large amount of synthetic pheromone is released into the crop environment. This creates a pheromone-saturated atmosphere, making it difficult for male insects to locate calling females. For the tomato leafminer, Tuta absoluta, mating disruption is achieved by deploying a high density of dispensers releasing a blend of (3E,8Z,11Z)-tetradecatrienyl acetate and (3E,8Z)-tetradecadienyl acetate. sedq.es

The dispensers, which can be passive (e.g., tubes, spirals) or active (e.g., aerosol emitters), release the pheromone at a controlled rate over an extended period. researchgate.nethortidaily.com This constant release confuses the male moths and disrupts their ability to follow the natural pheromone plumes of females, leading to a reduction in mating success and, consequently, a decline in the pest population. sedq.eshortidaily.comscispace.com Research has shown that the density of these dispensers is a critical factor for the effectiveness of mating disruption, with higher densities required in areas with high pest populations. researchgate.nethortidaily.com

Table 2: Mating Disruption Application for Tuta absoluta

| Parameter | Description |

| Active Ingredients | (3E,8Z,11Z)-Tetradecatrienyl acetate and (3E,8Z)-Tetradecadienyl acetate |

| Application Method | Deployment of pheromone-releasing dispensers throughout the crop area |

| Mode of Action | Saturation of the environment with synthetic pheromone to prevent males from locating females |

The "attract-and-kill" or "attracticide" strategy combines a pheromone attractant with a killing agent, typically an insecticide. arabjournalpp.org Pests are lured by the pheromone to a specific point source that has been treated with a small amount of insecticide. This targeted approach significantly reduces the total amount of insecticide needed compared to broadcast spraying.

For lepidopteran pests, a viscous paste or gel containing the pheromone and an insecticide can be applied as small droplets to the plant foliage or other surfaces. researchgate.net Male moths, attracted by the pheromone, come into contact with the insecticide and are killed. This method is highly specific to the target pest and has minimal impact on non-target organisms. The development of such strategies for pests like the tomato leafminer, utilizing its specific pheromone blend, offers a promising avenue for targeted and environmentally sensitive control. google.com

Development of Environmentally Sustainable Pest Control Methods

The use of synthetic pheromones, including tridecenyl acetate isomers and related compounds, is a significant advancement in the development of environmentally sustainable pest control methods. These semiochemical-based strategies are inherently species-specific, meaning they only affect the target pest population. This specificity is a major advantage over broad-spectrum insecticides, which can harm beneficial insects, such as pollinators and natural enemies of pests, as well as other non-target organisms.

By integrating pheromone-based monitoring and control tactics into IPM programs, growers can reduce their reliance on conventional insecticides. This leads to a decrease in the environmental contamination of soil and water, a reduction in pesticide residues on food, and a safer working environment for agricultural workers. nih.gov Furthermore, the use of pheromones can help to manage the development of insecticide resistance in pest populations, a major challenge in modern agriculture. The continued research and development of pheromone-based technologies are crucial for the future of sustainable and effective pest management.

Advanced Research Methodologies and Analytical Techniques

Coupled Gas Chromatography-Electroantennography (GC-EAG) for Bioactive Component Identification

Coupled Gas Chromatography-Electroantennography (GC-EAG or GC-EAD) is a powerful technique used to pinpoint which specific volatile compounds in a complex mixture are biologically active. The system splits the effluent from a gas chromatograph column into two paths. One path goes to a standard detector (like a Flame Ionization Detector, FID), producing a chromatogram of all separated compounds. The other path is directed over an insect's antenna, which is connected to electrodes that measure nerve impulses. biorxiv.orgresearchgate.net When a compound that the insect can detect elutes from the column, the antenna generates a measurable electrical potential, which is recorded as an EAG peak. researchgate.net

This method is instrumental in identifying pheromone components, even those present in trace amounts that might be overlooked by chemical analysis alone. A notable application of this technique was in the identification of the sex pheromone of the sugarcane stalk borer, Chilo auricilius. Researchers used GC-EAG on extracts from female ovipositor washings and detected four compounds that elicited significant responses from the male antennae. One of the key bioactive components identified was (Z)-8-tridecenyl acetate (B1210297), a geometric isomer of 8E-tridecenyl acetate. nih.gov This study highlights how GC-EAG can effectively screen complex mixtures to isolate neuro-active compounds for further investigation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

Once a bioactive compound is identified by GC-EAG, Gas Chromatography-Mass Spectrometry (GC-MS) is employed for its definitive structural elucidation. In a GC-MS system, the gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. scispace.com As each compound elutes, it enters the mass spectrometer.

The mass spectrometer bombards the molecules with electrons, causing them to ionize and break apart into charged fragments. The resulting mass spectrum is a unique molecular fingerprint, showing the mass-to-charge ratio of the parent ion and its various fragments. By analyzing this fragmentation pattern, chemists can deduce the compound's molecular weight and structure. scispace.com

For a compound like this compound, GC-MS analysis would confirm its molecular weight and the presence of the acetate functional group. Crucially, GC-MS is also used to determine the position and geometry of double bonds. The retention times in gas chromatography can differ between geometric isomers; typically, trans (E) isomers elute slightly earlier than their cis (Z) counterparts on standard nonpolar columns. mdpi.com By comparing the retention time and mass spectrum of the natural compound to those of synthetically produced standards of (E)-8-tridecenyl acetate and (Z)-8-tridecenyl acetate, researchers can unambiguously confirm the precise structure. nih.gov

Behavioral Bioassays under Controlled Laboratory and Field Conditions

Flight tunnels, or wind tunnels, are controlled laboratory environments used to study insect flight behavior in response to olfactory cues. nih.gov These tunnels generate a laminar airflow, creating a stable plume of odor that mimics natural conditions. A synthetic candidate pheromone, such as this compound, is released at the upwind end of the tunnel, and the target insect is released at the downwind end.

Researchers meticulously record a sequence of behaviors to quantify the pheromone's effectiveness. researchgate.netresearchgate.net Key parameters often measured include:

Activation: Percentage of insects that initiate flight.

Oriented Flight: Percentage of insects that fly upwind toward the source.

Source Contact: Percentage of insects that land on or near the pheromone source.

These assays are critical for comparing the efficacy of different compounds or blend ratios and for optimizing lures before expensive and time-consuming field trials. nih.gov They provide definitive evidence that a compound not only elicits an antennal response (as shown in GC-EAG) but also triggers the complete behavioral sequence of mate-seeking.

The ultimate test of a pheromone's effectiveness is its performance under real-world conditions. Field trapping experiments are designed to validate the attractiveness of a synthetic pheromone lure and its utility for monitoring or controlling an insect population. nih.gov

In a typical experiment, traps baited with a specific lure (e.g., a rubber septum impregnated with this compound) are deployed in the target environment. The experimental design often involves comparing different lure dosages, blend ratios, or trap designs against unbaited control traps. Traps are checked regularly, and the number of captured target insects is recorded.

A key example is the field validation of the pheromone for the sugarcane stalk borer, Chilo auricilius. Following the GC-EAG identification, field tests in northern India evaluated various blends of the identified components. The results showed that a specific three-component blend was highly attractive to male moths. nih.gov This research validated the laboratory findings and led to the development of an effective lure for monitoring this significant pest.

| Pheromone Component | Natural Ratio in Blend | Function |

|---|---|---|

| (Z)-8-Tridecenyl acetate | 8 | Primary Attractant |

| (Z)-9-Tetradecenyl acetate | 4 | Synergist |

| (Z)-10-Pentadecenyl acetate | 1 | Synergist |

Molecular Biology and Biochemistry for Receptor and Protein Analysis

Understanding how an insect produces a specific pheromone component like this compound involves identifying the genes and enzymes of its biosynthetic pathway. The process typically begins with sequencing the transcriptome of the female's pheromone gland, the specialized organ where pheromones are synthesized. nih.govmdpi.com By comparing gene expression in the gland to other body tissues, researchers can identify genes that are highly upregulated in the gland and are likely involved in pheromone production. mdpi.com

The key enzyme families involved in the biosynthesis of acetate pheromones are: nih.govlu.se

Desaturases (DES): These enzymes introduce double bonds at specific locations along a fatty acid chain. The production of this compound would require a desaturase capable of creating a double bond at the 8th carbon position with an E configuration.

Chain-Shortening Enzymes: Most pheromone pathways start with common C16 or C18 fatty acids (e.g., palmitic or stearic acid). To produce a C13 compound, a process of limited β-oxidation is required to shorten the carbon chain by a specific number of two-carbon units. nih.govnih.gov

Fatty Acyl-CoA Reductases (FARs): These enzymes reduce the fatty acyl-CoA precursor to a fatty alcohol. lu.se

Acetyltransferases (ACTs): This final enzyme class is responsible for esterifying the fatty alcohol to create the final acetate pheromone. mdpi.com

Once candidate genes are identified via transcriptomics, their function is confirmed through heterologous expression systems, such as expression in yeast or insect cell lines. lu.se By providing these engineered cells with potential precursor molecules and analyzing the products, scientists can definitively link a specific gene to a specific step in the biosynthetic pathway. lu.se

Functional Assays for Chemoreceptor Ligand Binding

The characterization of chemoreceptor ligand binding for volatile compounds like this compound relies on a suite of sophisticated functional assays. These methods allow researchers to investigate the response of specific olfactory receptors (ORs) and odorant-binding proteins (OBPs) to this key pheromone component, providing quantitative data on binding affinity and receptor activation.

Two primary approaches are employed: in vivo electrophysiological recordings from intact olfactory sensory neurons (OSNs) and in vitro assays using heterologously expressed receptors or binding proteins.

Electrophysiological Recordings:

Single Sensillum Recording (SSR) is a powerful technique that measures the firing rate of individual OSNs housed within a single sensillum on an insect's antenna. By delivering precise puffs of this compound and structurally related compounds, researchers can construct detailed dose-response curves. These curves illustrate the relationship between the concentration of the odorant and the neuronal response, allowing for the determination of the half-maximal effective concentration (EC50), a key measure of a receptor's sensitivity to its ligand.

For instance, studies on moth species such as Cydia pomonella (codling moth) have utilized SSR to characterize the response profiles of different types of receptor neurons to various pheromone components. While specific data for this compound is not always the primary focus, the methodology is well-established for determining the specificity of neurons tuned to particular acetate isomers.

Heterologous Expression Systems and In Vitro Assays:

To isolate and study the function of a single type of olfactory receptor, genes encoding specific ORs are often expressed in heterologous systems like Xenopus oocytes or cultured mammalian (e.g., CHO or HEK293) cells. These cells then display the insect OR on their membrane, allowing for controlled experiments.

Two-Electrode Voltage Clamp (TEVC): When ORs are expressed in Xenopus oocytes, TEVC can be used to measure the ion flow across the oocyte membrane in response to the application of this compound. This allows for the generation of precise dose-response curves and the calculation of EC50 values, providing a quantitative measure of the receptor's sensitivity and efficacy.

Calcium Imaging: In cultured cell lines, the influx of calcium ions upon receptor activation can be visualized using fluorescent calcium indicators. This technique allows for high-throughput screening of multiple compounds and the determination of their ability to activate a specific receptor. The change in fluorescence intensity can be used to generate dose-response curves and calculate EC50 values.

Competitive Binding Assays:

These assays are primarily used to determine the binding affinity of a ligand to an odorant-binding protein (OBP). OBPs are soluble proteins found in the sensillar lymph that are thought to solubilize and transport hydrophobic odorants like this compound to the olfactory receptors.

In a typical competitive binding assay, a fluorescent probe is first bound to the OBP of interest. Then, increasing concentrations of the competitor ligand (in this case, this compound) are added. The ability of this compound to displace the fluorescent probe is measured, and from this data, the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) can be calculated. A lower Ki or IC50 value indicates a higher binding affinity.

While specific binding data for this compound with a named OBP is still emerging, studies on related moth pheromone components have successfully used this method. For example, research on the odorant-binding protein GmolPBP2 from the oriental fruit moth, Grapholita molesta, has determined the binding affinities for various acetate pheromones, demonstrating the utility of this approach.

The data generated from these functional assays are crucial for building a comprehensive understanding of how this compound is detected at the molecular level, ultimately driving the behavioral responses of insects that rely on this important chemical cue.

Detailed Research Findings

The following tables summarize hypothetical yet representative data that could be obtained from the functional assays described above for this compound.

Table 1: Electrophysiological Response of a Hypothetical Olfactory Sensory Neuron (OSN-1) to this compound

| Concentration (µg) | Mean Firing Rate (spikes/s) ± SEM |

| 0.01 | 5.2 ± 1.1 |

| 0.1 | 18.5 ± 2.3 |

| 1 | 45.8 ± 4.7 |

| 10 | 82.1 ± 6.5 |

| 100 | 115.3 ± 8.9 |

This table illustrates a typical dose-dependent increase in the firing rate of an olfactory sensory neuron in response to increasing concentrations of this compound.

Table 2: Functional Characterization of a Hypothetical Olfactory Receptor (OR-X) Expressed in a Heterologous System

| Ligand | EC50 (µM) | Maximum Response (Normalized) |

| This compound | 0.85 | 1.00 |

| 8Z-Tridecenyl acetate | 12.3 | 0.72 |

| (E)-8-Dodecenyl acetate | 25.6 | 0.45 |

| (Z)-8-Dodecenyl acetate | >100 | 0.15 |

This table demonstrates the specificity of a hypothetical olfactory receptor, showing a much higher sensitivity (lower EC50) to this compound compared to its geometric isomer and other related compounds.

Table 3: Competitive Binding Assay of a Hypothetical Pheromone-Binding Protein (PBP-Y) with this compound

| Competitor Ligand | Ki (µM) |

| This compound | 2.5 |

| 8Z-Tridecenyl acetate | 18.9 |

| (E)-8-Dodecenyl acetate | 34.2 |

| (Z)-8-Dodecenyl acetate | >100 |

This table indicates the binding affinity of a hypothetical pheromone-binding protein, with a lower Ki value signifying a stronger binding affinity for this compound.

Future Research Directions and the Role of 8e Tridecenyl Acetate

Advancements in Understanding Pheromone-Receptor Interactions

A fundamental area for future research lies in elucidating the precise molecular interactions between 8E-Tridecenyl acetate (B1210297) and its corresponding olfactory receptors (ORs) in target insect species. While the broader mechanism of olfaction in insects is understood to involve odorant-binding proteins (OBPs) and chemosensory receptors, the specific proteins that recognize 8E-Tridecenyl acetate are largely uncharacterized.

Future investigations will likely focus on:

Identification and Characterization of Specific Receptors: Utilizing techniques such as transcriptomics and functional expression studies in systems like Xenopus oocytes or insect cell lines will be crucial for identifying the specific ORs that bind to this compound. This will allow for a detailed understanding of the binding affinity and specificity, which are key determinants of the pheromone's behavioral effects.

Structural Biology of Receptor-Pheromone Complexes: Once the specific ORs are identified, solving the three-dimensional structure of the receptor in complex with this compound will provide an unprecedented view of the binding pocket. This knowledge can inform the design of more potent and selective agonists or antagonists for pest control.

Role of Pheromone-Binding Proteins (PBPs): Further research is needed to understand how PBPs in the sensillar lymph of the insect antenna bind to this compound and transport it to the ORs. Investigating the conformational changes that occur upon binding and the subsequent interaction with the receptor will be essential.

Table 1: Key Areas for Future Research in Pheromone-Receptor Interactions of this compound

| Research Area | Key Objectives | Potential Impact |

|---|---|---|

| Receptor Identification | Isolate and characterize the specific olfactory receptor(s) for this compound in target pests. | Enables targeted development of novel attractants or repellents. |

| Structural Analysis | Determine the 3D structure of the receptor-pheromone complex. | Provides a molecular basis for designing more effective semiochemicals. |

Innovations in Stereoselective Synthesis and Scalability

The biological activity of pheromones is often highly dependent on their stereochemistry. For this compound, the (E)-isomer is the biologically active form, and therefore, its synthesis must be highly stereoselective to ensure efficacy. Future research in this area will likely concentrate on developing more efficient, scalable, and sustainable synthetic methodologies.

Key areas for innovation include:

Novel Catalytic Methods: The development of new catalysts for stereoselective carbon-carbon bond formation, such as improved Wittig-type reagents or metathesis catalysts, could significantly streamline the synthesis of this compound. researchgate.net The goal is to achieve high yields and high isomeric purity while minimizing the use of hazardous reagents. researchgate.net

Biocatalysis and Metabolic Engineering: A promising frontier is the use of enzymes or whole-cell systems for the synthesis of pheromones. Lipases, for example, can be used for the stereoselective acetylation of precursor alcohols. mdpi.com Furthermore, engineering metabolic pathways in microorganisms like yeast or bacteria to produce this compound from simple feedstocks could offer a highly scalable and environmentally friendly alternative to traditional chemical synthesis. nih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound can offer advantages in terms of safety, efficiency, and scalability compared to batch production methods.

Table 2: Comparison of Synthetic Strategies for this compound

| Synthetic Strategy | Advantages | Challenges for Future Research |

|---|---|---|

| Traditional Organic Synthesis | Well-established routes, high purity achievable. | Often multi-step, can use harsh reagents, scalability can be an issue. |

| Biocatalysis | High stereoselectivity, environmentally benign conditions. | Enzyme stability and cost, optimization of reaction conditions. |

| Metabolic Engineering | Potentially highly scalable, sustainable, uses renewable feedstocks. | Engineering complex biosynthetic pathways, optimizing yields. |

Integration of this compound Research into Novel IPM Frameworks

This compound is already a valuable tool in Integrated Pest Management (IPM) programs, primarily for mating disruption of pests like the tomato pinworm. epa.gov However, there is considerable scope for enhancing its utility through further research and integration with other control tactics.

Future research should focus on:

Optimized Dispenser Technology: Developing novel formulations and dispenser designs that provide a more consistent and prolonged release of this compound can improve the efficacy of mating disruption. This includes biodegradable matrices and microencapsulation technologies.

"Attract-and-Kill" Strategies: Combining this compound with insecticides or pathogens in "attract-and-kill" devices can provide targeted control of pests while minimizing the non-target effects of broad-spectrum pesticides.

Synergistic Blends: Investigating the potential for synergistic or inhibitory effects of other semiochemicals, including host plant volatiles, when combined with this compound. This could lead to the development of more potent and species-specific lures.

Precision Monitoring: Using traps baited with this compound for more precise monitoring of pest populations can help to optimize the timing and application of other control measures, leading to more effective and sustainable pest management. mdpi.com

Table 3: Novel IPM Strategies Incorporating this compound

| IPM Strategy | Description | Future Research Focus |

|---|---|---|

| Mating Disruption | Pervading the environment with the pheromone to prevent males from finding females. | Development of advanced controlled-release dispensers. |

| Attract-and-Kill | Luring pests to a point source containing a killing agent. | Formulation of effective and environmentally safe killing agents. |

| Mass Trapping | Removing a significant portion of the male population from an area. | Optimizing trap design and density for maximum capture rates. |

Cross-Disciplinary Studies in Chemical Ecology and Olfactory Neurobiology

The future of this compound research will be greatly enriched by cross-disciplinary approaches that bridge chemical ecology and olfactory neurobiology. Understanding not just the "what" but also the "how" and "why" of pheromone communication will open up new avenues for pest management.

Potential areas for cross-disciplinary research include:

Neuroethological Studies: Investigating the neural pathways that process the signal from this compound in the insect brain and how this neural activity translates into specific behaviors. Techniques like in-vivo calcium imaging can provide insights into how the brain represents the pheromone signal.

Evolutionary and Ecological Context: Studying the evolution of the this compound signaling system across different species can provide insights into the factors that drive the diversification of pheromone blends. This can also help in predicting which non-target species might be affected by its use in IPM.

Influence of Environmental Factors: Researching how abiotic factors such as temperature and humidity, as well as biotic factors like the presence of predators or host plants, modulate the production of and response to this compound.

Table 4: Cross-Disciplinary Research Opportunities for this compound

| Disciplines | Research Question | Methodology |

|---|---|---|

| Chemical Ecology & Genetics | How does the genetic basis of pheromone production and reception evolve? | Comparative genomics and transcriptomics. |

| Olfactory Neurobiology & Behavior | How is the pheromone signal processed in the brain to elicit a behavioral response? | Electrophysiology, in-vivo imaging, wind tunnel assays. |

Q & A

Q. What experimental methodologies are recommended for synthesizing 8E-Tridecenyl acetate in laboratory settings?

- Methodological Answer : Synthesis typically involves esterification or transesterification reactions. For example, adapting protocols from cellulose acetate synthesis (e.g., using acetic anhydride and acid catalysts under controlled temperatures) can be applied, with modifications for the specific stereochemistry of this compound. Experimental designs should include systematic variation of catalysts (e.g., sulfuric acid vs. enzymatic catalysts), reaction times, and purification steps (e.g., distillation or column chromatography) to optimize yield and purity. Reproducibility requires detailed documentation of reaction conditions, as exemplified in Table 1 of cellulose acetate synthesis studies .

- Key Considerations : Validate structural integrity via NMR and IR spectroscopy, and cross-reference retention indices with NIST databases for quality assurance .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of gas chromatography (GC) with mass spectrometry (GC-MS) for quantification and structural confirmation. Compare retention times and mass spectra against NIST Standard Reference Data . Infrared (IR) spectroscopy can identify functional groups (e.g., acetate C=O stretches at ~1740 cm⁻¹), while nuclear magnetic resonance (NMR) resolves stereochemical details (e.g., double bond geometry at the "8E" position).

- Data Validation : Ensure consistency with published thermodynamic properties (e.g., proton affinity, gas-phase basicity) for related acetates, as outlined in NIST datasets .

Q. What analytical techniques are effective for quantifying this compound in complex biological or environmental matrices?

- Methodological Answer : Employ solid-phase microextraction (SPME) coupled with GC-MS for trace analysis. Calibration curves using deuterated internal standards (e.g., d₃-8E-Tridecenyl acetate) improve accuracy. For environmental samples, liquid-liquid extraction followed by GC-MS with electron ionization (EI) is recommended .

- Quality Control : Include blanks and spiked recovery samples to assess matrix effects, adhering to PRISMA guidelines for transparent reporting .

Advanced Research Questions

Q. How should researchers design experiments to minimize bias when investigating this compound’s bioactivity or ecological interactions?

- Methodological Answer : Implement double-blinding and randomized allocation of treatment groups to reduce observer and selection biases. For in vivo studies, use stratified randomization based on organism size or health status. Statistical power analysis (e.g., G*Power software) ensures adequate sample sizes, while pre-registration of protocols on platforms like Open Science Framework enhances transparency .

- Bias Mitigation : Follow Cochrane Collaboration guidelines for systematic reviews, including risk-of-bias assessments (e.g., ROB-2 tool) for meta-analyses .

Q. How can researchers resolve contradictions in reported thermodynamic or kinetic data for this compound across studies?

- Methodological Answer : Conduct sensitivity analyses to identify variables (e.g., temperature, solvent polarity) causing discrepancies. Cross-validate results using multiple techniques (e.g., isothermal titration calorimetry for ΔH, and computational methods like DFT for kinetic parameters). Reconcile data by standardizing experimental conditions (e.g., 298 K, 1 atm) and referencing NIST’s thermochemical databases for acetates .

- Case Study : For ethyl acetate, enthalpy of formation discrepancies (±5 kJ/mol) were resolved by harmonizing measurement protocols . Apply similar rigor to this compound.

Q. What methodologies ensure reproducibility in synthesizing and characterizing this compound across laboratories?

- Methodological Answer : Adopt standardized protocols from collaborative studies, such as round-robin tests with shared reagents and instruments. Document synthesis parameters (e.g., catalyst purity, reaction vessel material) using FAIR data principles. Publish raw spectral data (e.g., NMR FID files) in open repositories for independent verification .

- Framework : Reference Table 1 from cellulose acetate synthesis for modular experimental designs, adapting variables like acyl donor ratios and reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.